molecular formula C26H32ClNO6S2 B8563496 Methyl (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Methyl (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

Cat. No. B8563496
M. Wt: 554.1 g/mol
InChI Key: XEENARPWPCQXST-UHFFFAOYSA-N
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Patent
US06670486B1

Procedure details

To the suspension made of 200 g of (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester (−)-camphorsulfonic acid salt and 800 ml of dichloromethane is added 800 ml of sodium hydrogene carbonate solution. After stirring the organic phase is separated by decantation. The (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is obtained as a solution in 800 ml of dichloromethane. The solution is dried over sodium sulfate and the solvent is removed in vacuo.

Identifiers

REACTION_CXSMILES
C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.[CH3:16][O:17][C:18](=[O:36])[CH:19]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[Cl:35])[N:20]1[CH2:25][CH2:24][C:23]2[S:26][CH:27]=[CH:28][C:22]=2[CH2:21]1.[Na]>ClCCl>[CH3:16][O:17][C:18](=[O:36])[CH:19]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[Cl:35])[N:20]1[CH2:25][CH2:24][C:23]2[S:26][CH:27]=[CH:28][C:22]=2[CH2:21]1 |f:0.1,^1:36|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.COC(C(N2CC1=C(CC2)SC=C1)C1=C(C=CC=C1)Cl)=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the organic phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by decantation

Outcomes

Product
Name
Type
product
Smiles
COC(C(N1CC2=C(CC1)SC=C2)C2=C(C=CC=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.